4-((6,7-Dimethoxyquinolin-4-yl)oxy)-2-methylaniline
Overview
Description
Chemical Reactions Analysis
Scientific Research Applications
VEGFR-2 Receptor Tyrosine Kinase Inhibitors : A study by Garofalo et al. (2011) designed and synthesized derivatives of 6,7-dimethoxyquinazoline, substituted at the 4-position with aniline, N-methylaniline, and aryloxy entities. These compounds targeted EGFR and VEGFR-2 tyrosine kinases and showed selective inhibition of the VEGFR-2 enzyme, with potential implications in cancer treatment (Garofalo et al., 2011).
Synthesis of Marine Alkaloids : Álvarez et al. (1998) described the conversion of 6,7-Dimethoxy-4-methylquinoline into marine alkaloid isobatzelline B, which was significant for being the first total synthesis of an alkaloid containing a methylthio substituent (Álvarez et al., 1998).
Antihypoxic Activity : Ukrainets et al. (2014) investigated the antihypoxic actions of derivatives synthesized from the methyl ester of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. These compounds showed high antihypoxic effects and potential as antioxidants (Ukrainets et al., 2014).
Antibacterial Properties Against Tuberculosis : Asquith et al. (2019) screened a series of 4-anilinoquinolines and quinazolines, identifying novel inhibitors of Mycobacterium tuberculosis. This research highlighted the potential of 6,7-dimethoxyquinoline derivatives as antibacterial agents (Asquith et al., 2019).
Immunosuppressive Activity : Liu et al. (2009) synthesized a series of quinoline derivatives, including 5,7-dimethoxyquinolin-4-yl derivatives, which showed significant immunosuppressive activity. This study explored their potential use in immunomodulation (Liu et al., 2009).
properties
IUPAC Name |
4-(6,7-dimethoxyquinolin-4-yl)oxy-2-methylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-11-8-12(4-5-14(11)19)23-16-6-7-20-15-10-18(22-3)17(21-2)9-13(15)16/h4-10H,19H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXVUWRXAXZVIOJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C3C=C(C(=CC3=NC=C2)OC)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619532 | |
Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
228559-82-8 | |
Record name | 4-[(6,7-Dimethoxyquinolin-4-yl)oxy]-2-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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